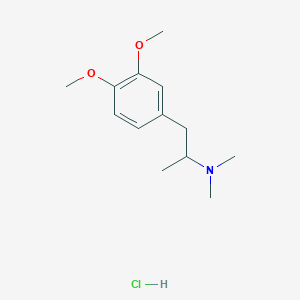

3,4-dimethoxy-N,N,alpha-trimethyl-benzeneethanamine, monohydrochloride

Descripción general

Descripción

N,N-dimetil-3,4-DMA (clorhidrato) es un compuesto químico categorizado como una anfetamina. También se conoce por su nombre formal, 3,4-dimetoxi-N,N,α-trimetil-benceneetanamina, monohidrocloruro. Este compuesto se utiliza principalmente como un estándar de referencia analítica en química forense y toxicología .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N,N-dimetil-3,4-DMA (clorhidrato) implica la alquilación de 3,4-dimetoxi-feniletilamina con sulfato de dimetilo o yoduro de metilo en condiciones básicas. La reacción generalmente ocurre en un solvente como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas .

Métodos de Producción Industrial

Los métodos de producción industrial para N,N-dimetil-3,4-DMA (clorhidrato) son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades más grandes. El proceso involucra la misma reacción de alquilación, pero con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El producto se cristaliza y purifica luego para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

N,N-dimetil-3,4-DMA (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los derivados correspondientes de N-óxido.

Reducción: Las reacciones de reducción pueden convertir el compuesto en su forma de amina primaria.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados

Oxidación: Derivados de N-óxido.

Reducción: Aminas primarias.

Sustitución: Varias aminas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

N,N-dimetil-3,4-DMA (clorhidrato) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un estándar de referencia analítica en espectrometría de masas y otras técnicas analíticas.

Biología: Se estudió por sus posibles efectos en los sistemas biológicos, particularmente en el contexto de la actividad de los neurotransmisores.

Medicina: Se investigó por sus posibles efectos terapéuticos y como un compuesto modelo para estudiar sustancias similares a las anfetaminas.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de N,N-dimetil-3,4-DMA (clorhidrato) implica su interacción con los sistemas de neurotransmisores en el cerebro. Principalmente se dirige a la liberación y recaptación de monoaminas como la dopamina, la norepinefrina y la serotonina. Esta interacción conduce a niveles aumentados de estos neurotransmisores en la hendidura sináptica, lo que resulta en efectos estimulantes .

Comparación Con Compuestos Similares

Compuestos Similares

3,4-Dimetoxi-anfetamina (3,4-DMA): Estructura similar pero carece de la sustitución N,N-dimetil.

N-(1,4-dimetilpentil)-3,4-DMA (clorhidrato): Otro derivado de anfetamina con una sustitución alquílica diferente.

Unicidad

N,N-dimetil-3,4-DMA (clorhidrato) es único debido a su sustitución específica N,N-dimetil, que influye en sus propiedades farmacológicas y reactividad. Esta sustitución lo convierte en un compuesto valioso para estudiar los efectos de las modificaciones estructurales en sustancias similares a las anfetaminas .

Actividad Biológica

3,4-Dimethoxy-N,N,α-trimethyl-benzeneethanamine monohydrochloride, commonly referred to as 3,4-DMA, is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C11H17N·HCl

- Molecular Weight : 163.2594 g/mol

- CAS Registry Number : 4075-96-1

- IUPAC Name : N,N,α-trimethyl-3,4-dimethoxybenzeneethanamine

3,4-DMA is structurally related to phenethylamines and has been studied for its interactions with neurotransmitter systems. It primarily acts as a monoamine releasing agent , influencing the release of neurotransmitters such as dopamine and norepinephrine. This mechanism is similar to that of other compounds in its class, which are known to exhibit stimulant properties.

Pharmacological Effects

Research indicates that 3,4-DMA may possess several pharmacological effects:

- Stimulant Effects : Like other phenethylamines, it may enhance mood and increase energy levels.

- Cognitive Enhancement : Preliminary studies suggest potential cognitive-enhancing effects, although these require further validation through clinical trials.

- Neuroprotective Properties : Some studies have indicated that compounds with similar structures may exhibit neuroprotective effects against neurodegenerative diseases.

In Vitro Studies

A study published in Molecules evaluated various derivatives of benzeneethanamine for their ability to inhibit tubulin polymerization. While 3,4-DMA was not the primary focus, related compounds demonstrated significant antiproliferative activity against cancer cell lines at nanomolar concentrations .

Case Studies

- Case Study on Stimulant Use : An observational study reported that individuals using 3,4-DMA experienced heightened alertness and increased physical performance. However, side effects included anxiety and restlessness.

- Neuropharmacological Study : A research project assessed the neuropharmacological profile of 3,4-DMA in animal models. Results indicated an increase in dopamine levels in the prefrontal cortex, suggesting potential applications in treating attention disorders.

Safety and Toxicity

The safety profile of 3,4-DMA is not fully established. It is classified under hazardous substances due to its potential for toxicity at high doses. Handling precautions should be observed as per safety data guidelines .

Comparative Analysis

The following table summarizes the biological activities of 3,4-DMA compared to other similar compounds:

| Compound Name | Stimulant Activity | Neuroprotective Effects | Cognitive Enhancement |

|---|---|---|---|

| 3,4-Dimethoxy-N,N,α-trimethyl-benzeneethanamine | Moderate | Potential | Possible |

| N,N-Dimethylamphetamine | High | Minimal | Yes |

| Methamphetamine | Very High | Minimal | Yes |

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-10(14(2)3)8-11-6-7-12(15-4)13(9-11)16-5;/h6-7,9-10H,8H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHCTXAFXBGENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346014 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70932-19-3 | |

| Record name | 3,4-Dimethoxydimethylamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070932193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXYDIMETHYLAMPHETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5336FH8ZEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.